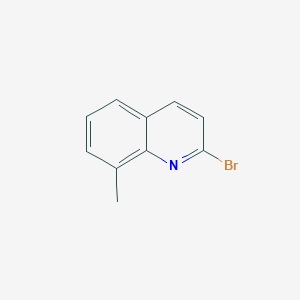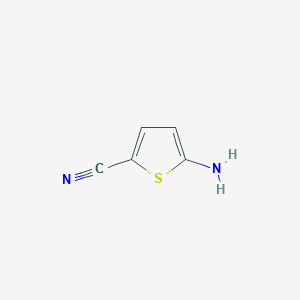
(2-Aminoethyl)trimethylammonium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)trimethylammonium chloride hydrochloride can be synthesized through the reaction of trimethylamine with 2-chloroethylamine hydrochloride. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)trimethylammonium chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reactions typically occur in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
(2-Aminoethyl)trimethylammonium chloride hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)trimethylammonium chloride hydrochloride involves its role as a quaternary ammonium salt. The compound contains a trimethylammonium cation and a chloride anion. The cation has a large hydrophobic surface area, making it an effective surfactant, while the anion’s strong affinity for water molecules makes it an excellent stabilizer. The interaction between the cation and anion forms an ionic bond, which is responsible for the compound’s surfactant and stabilizing properties .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
- (3-Carboxypropyl)trimethylammonium chloride
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Bromoethyl)trimethylammonium bromide
- (3-Bromopropyl)trimethylammonium bromide
- (3-Acrylamidopropyl)trimethylammonium chloride
Uniqueness
What sets (2-Aminoethyl)trimethylammonium chloride hydrochloride apart from similar compounds is its dual functionality as both a surfactant and a stabilizer. This unique combination of properties makes it highly versatile and valuable in various applications, from polymer synthesis to biochemical research .
Propiedades
Número CAS |
3399-67-5 |
|---|---|
Fórmula molecular |
C5H15ClN2 |
Peso molecular |
138.64 g/mol |
Nombre IUPAC |
2-aminoethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C5H15N2.ClH/c1-7(2,3)5-4-6;/h4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
VSZWLDAGOXQHNB-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCN.Cl.[Cl-] |
SMILES canónico |
C[N+](C)(C)CCN.[Cl-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Aminoethyl)trimethylammonium chloride hydrochloride contribute to the properties of functionalized polymers?
A1: this compound serves as a cationic building block in the synthesis of polycationic polymers. [] When conjugated to polymer backbones, it introduces positively charged quaternary ammonium groups. These groups influence the polymer's charge density, aqueous solubility, and ability to interact with negatively charged molecules like DNA. [] For example, researchers utilized this compound to create a library of cationic polymethacrylamides. These polymers exhibited varying degrees of DNA complexation, highlighting the influence of this compound on polymer functionality. []
Q2: What are the analytical applications of this compound?
A2: this compound acts as a derivatizing agent in analytical techniques like mass spectrometry. [] It reacts with specific functional groups in target molecules, enhancing their detectability and enabling separation based on charge differences. For instance, researchers employed this compound to derivatize hydroxyl groups in HETEs (hydroxyeicosatetraenoic acids) for analysis via UHPLC-Q-TOF/MS. [] This derivatization step proved crucial for distinguishing metabolic profiles between healthy individuals and asthma patients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















